molecular formula C12H17N3O2 B12269728 1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one

1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B12269728
M. Wt: 235.28 g/mol
InChI Key: ABZIVOZXZIZEJZ-UHFFFAOYSA-N
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Description

1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 6-methoxypyridin-2-yl group and an ethanone moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of 6-methoxypyridin-2-amine with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with ethanone to yield the final compound. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the methoxy group or the ethanone moiety is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a component in chemical formulations

Mechanism of Action

The mechanism of action of 1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions .

Comparison with Similar Compounds

1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H17N3O2/c1-10(16)14-6-8-15(9-7-14)11-4-3-5-12(13-11)17-2/h3-5H,6-9H2,1-2H3

InChI Key

ABZIVOZXZIZEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=CC=C2)OC

Origin of Product

United States

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